2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Overview
Description
2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is an intriguing chemical compound featuring a pyrazolo-pyrazine core structure
Biochemical Analysis
Biochemical Properties
2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with metabotropic glutamate receptor subtype 2 (mGluR2), acting as a negative allosteric modulator . This interaction can modulate synaptic transmission and neuronal excitability, which are crucial for brain functions. Additionally, the compound may interact with other proteins involved in cell signaling pathways, further affecting cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in A549 lung cancer cells, elevating the levels of integrin beta 4 and reactive oxygen species (ROS) . This indicates its potential as an anti-cancer agent. Furthermore, the compound can influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function. These effects highlight the compound’s potential therapeutic applications in cancer treatment and other diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as mGluR2, inhibiting or activating their function . This binding can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. The compound’s ability to modulate mGluR2 activity suggests its potential use in treating neurological disorders, such as mood disorders and cognitive dysfunctions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under normal conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including prolonged inhibition of mGluR2 activity and continuous induction of apoptosis in cancer cells . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs. Understanding the dosage effects is essential for determining the compound’s therapeutic window and ensuring its safe use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, influencing its therapeutic potential. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its broader impact on cellular metabolism and overall health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within certain tissues can influence its therapeutic effects and potential side effects. Understanding these aspects is essential for optimizing the compound’s delivery and efficacy in clinical applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects. Studying the subcellular localization of the compound can provide valuable insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile typically involves the condensation of suitable precursors. A common synthetic route may include the following steps:
- Formation of the Pyrazolo[1,5-a]pyrazine Core::
This is generally achieved through cyclization reactions involving hydrazine derivatives and suitable dicarbonyl compounds under reflux conditions in an appropriate solvent such as ethanol.
- Functionalization with Acetonitrile::
The next step involves introducing the acetonitrile group using reagents such as acetonitrile and a suitable base, often under mild conditions to prevent degradation of the core structure.
Industrial Production Methods: The industrial production of this compound would involve scaling up the laboratory synthesis methods. This typically requires:
- Optimizing Reaction Conditions::
Ensuring consistency and purity across large batches by refining temperature, pressure, and solvent conditions.
- Purification Processes::
Using techniques such as crystallization, distillation, or chromatography to ensure the product's purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions:
- Oxidation::
Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially yielding products with modified oxidation states.
- Reduction::
Reduction using agents such as lithium aluminum hydride or hydrogen gas under pressure can alter the nitrile group to form amines or amides.
- Substitution::
Nucleophilic and electrophilic substitutions can occur at reactive positions in the pyrazolo[1,5-a]pyrazine ring.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas.
Solvents: Ethanol, acetonitrile, dichloromethane.
Scientific Research Applications
Chemistry:
- Catalysts::
Can act as a ligand in coordination chemistry to form complexes with transition metals, potentially useful as catalysts.
- Bioactive Molecules::
Investigated for its potential as a bioactive molecule in drug development. Its unique structure may allow for interaction with various biological targets.
- Therapeutics::
- Material Science::
Its chemical stability and reactivity can be useful in developing new materials or coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile largely depends on its application.
Molecular Targets and Pathways: In medicinal chemistry, it may target specific enzymes or receptors, binding to active sites and altering biological activity. In industrial applications, it might interact with other materials to form stable products or serve as a precursor in synthesis pathways.
Comparison with Similar Compounds
When compared to other pyrazolo-pyrazine derivatives, 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile stands out due to its acetonitrile functional group, which offers unique reactivity and binding properties.
List of Similar Compounds:2-(pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
2-(pyrazolo[1,5-a]pyrazin-6(4H)-yl)ethanol
2-(5,6-dihydropyrazolo[1,5-a]pyrazin-4(3H)-yl)acetonitrile
Each of these compounds shares structural similarities but differs in functional groups, leading to diverse reactivity and applications.
And there you go—a comprehensive look at this compound, from synthesis to applications. Chemical mysteries unravelled just for you. What are your thoughts on all that?
Properties
IUPAC Name |
2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-2-4-11-5-6-12-8(7-11)1-3-10-12/h1,3H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPBKVLRMZTNCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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